molecular formula C23H23Cl2N3 B11675822 N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B11675822
M. Wt: 412.4 g/mol
InChI Key: HFUOOQMYYVNYNB-YZSQISJMSA-N
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Description

N-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and an (E)-configured ethylidene moiety attached to a 3,4-dichlorophenyl ring.

Properties

Molecular Formula

C23H23Cl2N3

Molecular Weight

412.4 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C23H23Cl2N3/c1-17(19-9-10-22(24)23(25)15-19)26-28-13-11-27(12-14-28)16-20-7-4-6-18-5-2-3-8-21(18)20/h2-10,15H,11-14,16H2,1H3/b26-17+

InChI Key

HFUOOQMYYVNYNB-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 1-(3,4-dichlorophenyl)ethanone with 4-(1-naphthylmethyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl Derivatives

Key structural analogs differ in the substitution pattern of chlorine atoms on the phenyl ring:

  • N-[(E)-(2,4-Dichlorophenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine (CAS: 315224-65-8) shares the piperazine-naphthyl backbone but features 2,4-dichloro substitution.
  • N-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]-4-(1-naphthalenylmethyl)-1-piperazinamine (MFCD02077118) further highlights the impact of chlorine positioning. The 2,4-dichloro configuration may reduce steric hindrance compared to 3,4-dichloro, influencing solubility and metabolic stability .
Table 1: Structural and Physicochemical Comparison
Compound Name Chlorine Substitution Molecular Formula Molecular Weight (g/mol) Key Features
N-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine 3,4-dichloro C23H23Cl2N3 398.33 Schiff base, piperazine, naphthyl
N-[(E)-(2,4-Dichlorophenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine 2,4-dichloro C22H21Cl2N3 398.33 Methylene linker, positional isomer
BD 1008 (Sigma ligand) 3,4-dichloro C15H22Cl2N2 313.26 Pyrrolidinyl-ethylamine backbone

Functional Group Variations: Schiff Bases vs. Amines and Amides

  • BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) shares the 3,4-dichlorophenyl group but replaces the Schiff base with a pyrrolidinyl-ethylamine chain. This modification enhances sigma receptor binding, as evidenced by its inhibition of NMDA-stimulated dopamine release at nanomolar concentrations .
  • Sertraline analogs (e.g., (1S,4S)-4-(3,4-dichlorophenyl)-7-(mercaptomethyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium) incorporate dichlorophenyl groups into tetracyclic frameworks. These compounds target serotonin reuptake, suggesting that the 3,4-dichloro motif is critical for SSRI activity .

Pharmacological and Functional Insights

Sigma Receptor Modulation

Compounds with 3,4-dichlorophenyl groups, such as BD 1008 and BD 1047, demonstrate high affinity for sigma receptors, which regulate dopamine release. The target compound’s Schiff base may introduce metabolic liabilities (e.g., hydrolysis susceptibility) compared to the stable ethylamine linkers in BD analogs .

Serotonin Reuptake Inhibition

Sertraline analogs highlight the role of 3,4-dichlorophenyl in SSRI activity. While the target compound lacks the tetracyclic core of sertraline, its piperazine and naphthyl groups could interact with serotonin transporters, albeit with unconfirmed efficacy .

Biological Activity

N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine, a compound with significant potential in medicinal chemistry, has garnered attention for its various biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C26H23Cl2N5
  • Molecular Weight : 487.39 g/mol
  • CAS Number : 89848-07-7

This compound features a piperazine core with a substituted ethylidene group and a dichlorophenyl moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of related piperazine derivatives against various bacterial strains, demonstrating significant inhibition of Gram-positive and Gram-negative bacteria .

Antifungal Activity

In vitro studies have shown that this class of compounds can also possess antifungal properties. For instance, derivatives were tested against Candida species and demonstrated promising antifungal activity comparable to established antifungal agents like miconazole .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have been explored through binding affinity studies. Research has indicated that it may interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The binding affinity was notably high, suggesting its potential as an antidepressant or anxiolytic agent .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial antimicrobial activity.

Case Study 2: Neuropharmacological Investigation

In another investigation focusing on its neuropharmacological profile, researchers administered the compound to rat models to assess its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety-related behaviors in treated rats compared to controls, suggesting its potential as an anxiolytic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety.
  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell death.
  • Fungal Cell Membrane Disruption : Its antifungal activity may stem from the disruption of fungal cell membranes.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL
AntifungalEffective against C. albicans
NeuropharmacologicalReduced anxiety-like behavior

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